

6,6'-Dibromo-2,2'-bipyridyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6,6'-Dibromo-2,2'-bipyridyl**

Cat. No.: **B181776**

[Get Quote](#)

CAS Number: 49669-22-9

This technical guide provides an in-depth overview of **6,6'-Dibromo-2,2'-bipyridyl**, a pivotal building block in synthetic chemistry, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications, particularly in the realm of medicinal chemistry.

Physicochemical and Spectroscopic Data

6,6'-Dibromo-2,2'-bipyridyl is a halogenated bipyridine derivative that serves as a versatile ligand and synthetic intermediate.^[1] Its key properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **6,6'-Dibromo-2,2'-bipyridyl**

Property	Value	Reference
CAS Number	49669-22-9	[1] [2]
Molecular Formula	C ₁₀ H ₆ Br ₂ N ₂	[1] [2]
Molecular Weight	313.98 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	
Melting Point	220-223 °C	[3]
Purity	≥90%	[3]
Solubility	Soluble in many organic solvents	
Storage	Store at room temperature, protected from light	

Table 2: Spectroscopic Data for **6,6'-Dibromo-2,2'-bipyridyl**

¹ H NMR (CDCl ₃)		¹³ C NMR (CDCl ₃)	
Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Chemical Shift (ppm)
8.33	d	8.0	158.0
7.82	t	7.9	142.1
7.42	d	7.8	129.5
122.3			

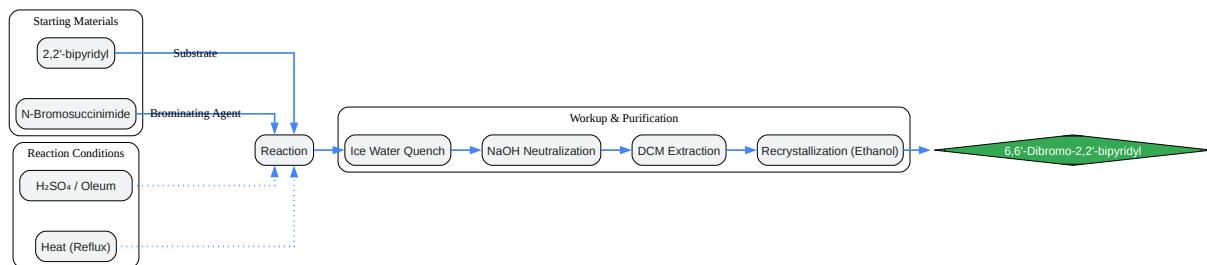
Note: NMR data is compiled from typical values and may vary slightly based on experimental conditions.

Synthesis of 6,6'-Dibromo-2,2'-bipyridyl

The synthesis of **6,6'-Dibromo-2,2'-bipyridyl** is commonly achieved through the bromination of 2,2'-bipyridyl. A general experimental protocol is detailed below.

Experimental Protocol: Bromination of 2,2'-bipyridyl

Materials:


- 2,2'-bipyridyl
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Oleum (fuming sulfuric acid)
- Sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridyl in a mixture of concentrated sulfuric acid and oleum.
- Bromination: Cool the mixture in an ice bath and slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
- Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
- Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. The crude product will precipitate out. Extract the aqueous layer with dichloromethane.

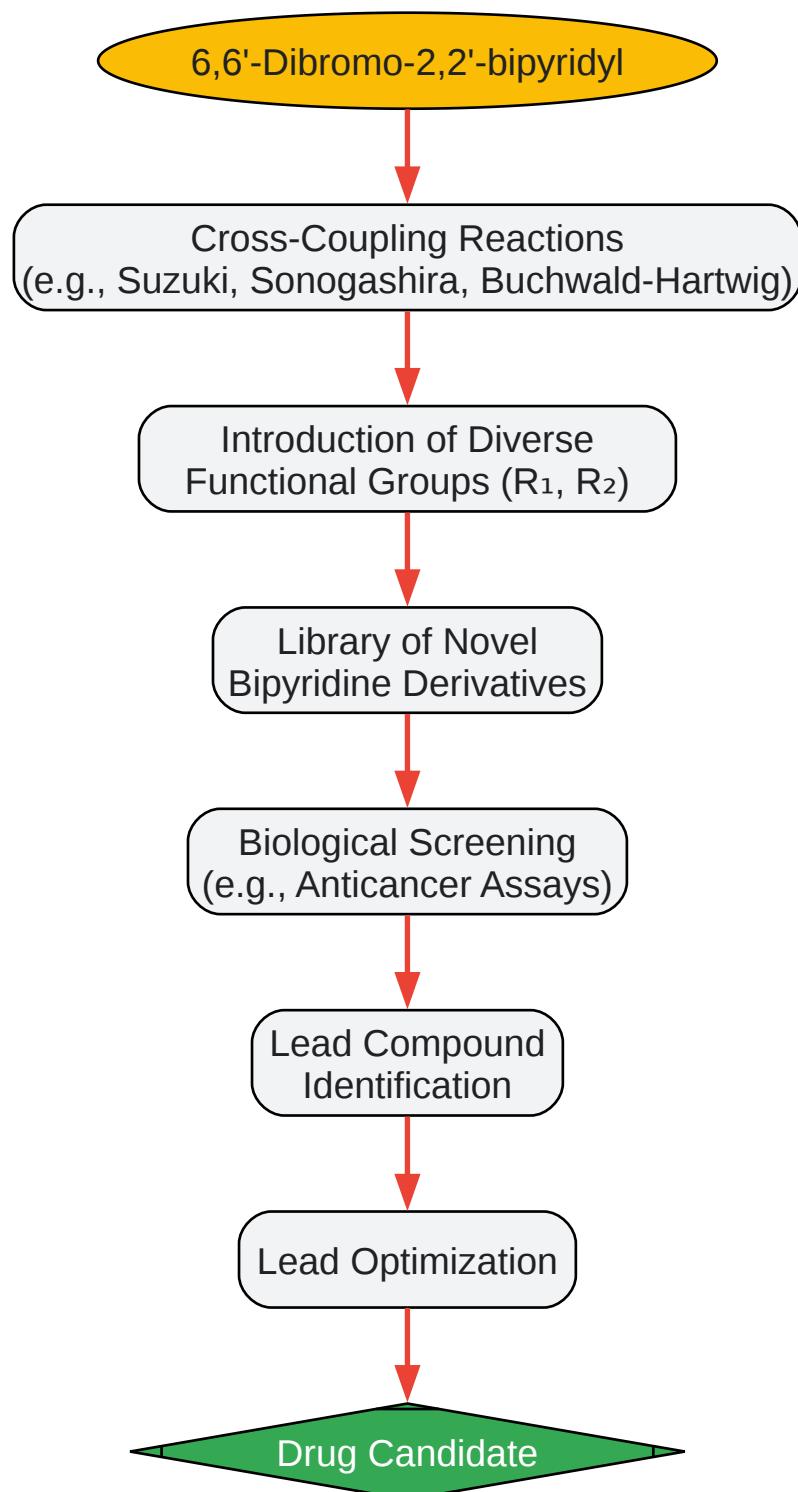
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield **6,6'-Dibromo-2,2'-bipyridyl** as a white to off-white solid.

Below is a conceptual workflow for the synthesis of **6,6'-Dibromo-2,2'-bipyridyl**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6,6'-Dibromo-2,2'-bipyridyl**.

Applications in Research and Drug Development


6,6'-Dibromo-2,2'-bipyridyl is a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bromo-substituents provide reactive handles for various cross-coupling reactions, enabling the introduction of diverse functional groups.

Role as a Key Intermediate in Medicinal Chemistry

In drug discovery, the bipyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The derivatization of the **6,6'-dibromo-2,2'-bipyridyl** core allows for the systematic exploration of the chemical space around this privileged structure. For instance, it can be utilized in the synthesis of ligands for metal-based anticancer drugs or as a scaffold for developing enzyme inhibitors.

A significant application of **6,6'-Dibromo-2,2'-bipyridyl** is in the synthesis of 6,6'-disubstituted-2,2'-bipyridine derivatives, which have been investigated for their potential anticancer properties.^[4] Mechanistic studies have shown that some of these derivatives can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.^[4]

The general workflow for utilizing **6,6'-Dibromo-2,2'-bipyridyl** in the synthesis of biologically active compounds is depicted below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using **6,6'-Dibromo-2,2'-bipyridyl**.

Ligand in Catalysis for Pharmaceutical Synthesis

Beyond its direct use as a building block, **6,6'-Dibromo-2,2'-bipyridyl** and its derivatives are employed as ligands in transition-metal catalysis. The electronic and steric properties of the bipyridine ligand can be fine-tuned by modifying the substituents at the 6 and 6' positions, thereby influencing the efficiency and selectivity of catalytic transformations crucial for pharmaceutical synthesis.

In conclusion, **6,6'-Dibromo-2,2'-bipyridyl** is a cornerstone molecule for chemists in both academic and industrial research. Its versatile reactivity and the biological significance of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6,6'-Dibromo-2,2'-bipyridine | 49669-22-9 | FD09962 [biosynth.com]
- 2. 6,6'-Dibromo-2,2'-bipyridyl | C10H6Br2N2 | CID 4407547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,6 -Dibromo-2,2 -dipyridyl 90 49669-22-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6,6'-Dibromo-2,2'-bipyridyl: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181776#cas-number-for-6-6-dibromo-2-2-bipyridyl\]](https://www.benchchem.com/product/b181776#cas-number-for-6-6-dibromo-2-2-bipyridyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com